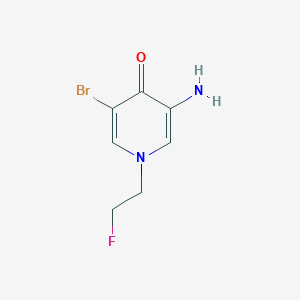
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound known for its diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a fluoroethyl group attached to a dihydropyridinone ring. It has a molecular weight of 235.05 g/mol and is typically found as a crystalline solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of the fluoroethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Applications De Recherche Scientifique
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-chloro-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluoroethyl groups enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H8BrFN2O |
|---|---|
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
3-amino-5-bromo-1-(2-fluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,1-2,10H2 |
Clé InChI |
REPVFIMEGWBHTM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1CCF)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


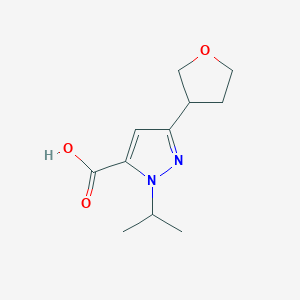
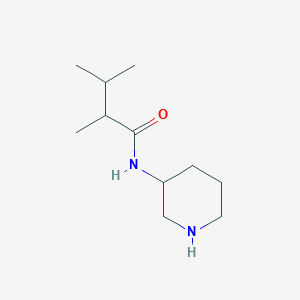
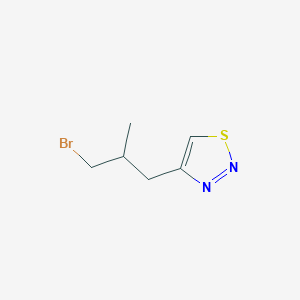
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
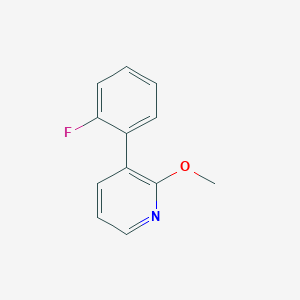
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
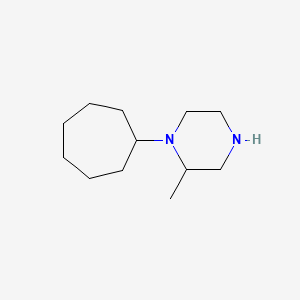
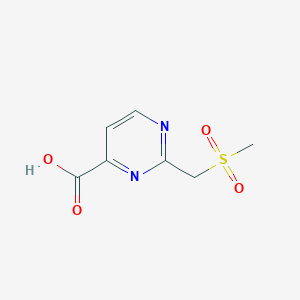
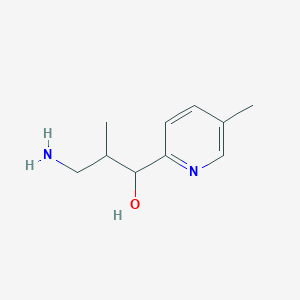
![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)


![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
